{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
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Overview
Description
{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are widely recognized for their applications in medicinal chemistry, particularly due to their antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
The synthesis of {6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Chemical Reactions Analysis
{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its anticancer properties and its ability to inhibit specific enzymes or receptors.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of {6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar compounds to {6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline: The parent compound with a wide range of biological activities.
Properties
IUPAC Name |
[6-chloro-4-(pyridin-4-ylmethylamino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c21-15-1-2-18-16(11-15)19(24-12-14-3-5-22-6-4-14)17(13-23-18)20(26)25-7-9-27-10-8-25/h1-6,11,13H,7-10,12H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPYIIBUNHQNLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=NC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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